7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((2,5-dichlorophenyl)amino)-3-methyl-
CAS No.: 86831-76-7
Cat. No.: VC17305330
Molecular Formula: C12H9Cl2N5O
Molecular Weight: 310.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86831-76-7 |
|---|---|
| Molecular Formula | C12H9Cl2N5O |
| Molecular Weight | 310.14 g/mol |
| IUPAC Name | 6-(2,5-dichloroanilino)-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C12H9Cl2N5O/c1-6-10-11(17-16-6)12(20)19(5-15-10)18-9-4-7(13)2-3-8(9)14/h2-5,18H,1H3,(H,16,17) |
| Standard InChI Key | YBKBHDJAHWGAKW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=NN1)C(=O)N(C=N2)NC3=C(C=CC(=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Structural Elucidation
X-ray crystallography data for this specific compound are unavailable, but analogous pyrazolo[4,3-d]pyrimidines exhibit:
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Bond lengths: 1.32–1.40 Å for C-N bonds in the pyrimidine ring
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Dihedral angles: 5–10° between the pyrazole and pyrimidine rings, indicating mild steric strain .
The 2,5-dichlorophenyl group introduces steric bulk and electronic effects, likely influencing solubility and receptor-binding interactions.
Synthesis and Manufacturing
Synthetic Routes
A scalable one-step synthesis has been reported for related pyrazolo[4,3-d]pyrimidines using 4-amino-1-alkyl-3-propylpyrazole-5-carboxamides and one-carbon bridging agents (e.g., aldehydes, carboxylic acids) . For this compound, the pathway likely involves:
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Condensation: Reaction of 4-amino-3-methylpyrazole-5-carboxamide with a 2,5-dichlorophenyl isocyanate or equivalent electrophile.
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Cyclization: Acid- or base-mediated ring closure to form the pyrimidine moiety.
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Oxidation: Introduction of the ketone group at position 7 using oxidizing agents like KMnO₄ or DDQ.
Physicochemical Properties
| Property | Value (Estimated) | Source Compound Reference |
|---|---|---|
| Melting Point | 210–225°C | |
| Boiling Point | >400°C (decomposes) | |
| LogP (Partition Coefficient) | 2.8 ± 0.3 | |
| Solubility in Water | <0.1 mg/mL |
The low aqueous solubility aligns with its hydrophobic dichlorophenyl group, suggesting suitability for organic solvents like DMSO or ethanol .
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) .
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NMR (DMSO-d₆):
Future Research Directions
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Synthetic Optimization: Develop greener catalysts (e.g., organocatalysts) to improve yield.
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Biological Screening: Prioritize assays against cancer cell lines (e.g., MCF-7, A549) and bacterial pathogens.
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Structural Modifications: Explore replacing chlorine atoms with trifluoromethyl or cyano groups to enhance bioavailability.
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